Oxidative Stability: 3,5-DTBP vs. 2,6-DTBP in Supercritical CO₂ Autoxidation
In a direct head-to-head comparison under identical catalytic autoxidation conditions, 3,5-di-tert-butylphenol (35-DTBP) demonstrated fundamentally different oxidative behavior compared to 2,6-di-tert-butylphenol (DTBP). 35-DTBP yielded only traces of products under the same experimental conditions that converted DTBP totally to a mixture of the oxygenation product 2,6-di-tert-butyl-1,4-benzoquinone (DTBQ) and the radical coupling product 3,5,3',5'-tetra-tert-butyl-4,4'-diphenoquinone (TTDBQ) [1]. This near-complete resistance to autoxidation in 35-DTBP, versus total conversion of 2,6-DTBP, stems from the meta-positioned tert-butyl groups in 35-DTBP that do not provide the ortho-stabilization necessary for phenoxy radical formation required in the oxidation pathway [1].
| Evidence Dimension | Catalytic autoxidation conversion under identical conditions |
|---|---|
| Target Compound Data | Only traces of products detected |
| Comparator Or Baseline | 2,6-di-tert-butylphenol: total conversion to DTBQ + TTDBQ mixture |
| Quantified Difference | Near-zero conversion vs. 100% conversion (qualitative product analysis) |
| Conditions | Co(salen) catalyst, scCO₂, 207 bar total pressure, 70 °C, large excess O₂ |
Why This Matters
Procurement selection for applications requiring oxidative stability should favor 35-DTBP over 2,6-DTBP when resistance to autoxidation is critical.
- [1] Musie GT, Wei M, Subramaniam B, Busch DH. Autoxidation of substituted phenols catalyzed by cobalt Schiff base complexes in supercritical carbon dioxide. Inorg Chem. 2001;40(14):3336-3341. doi: 10.1021/ic001288w. View Source
